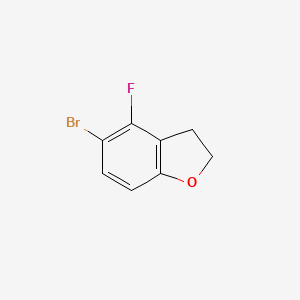
5-Bromo-4-fluoro-2,3-dihydrobenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-fluoro-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C8H6BrFO. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
準備方法
The synthesis of 5-Bromo-4-fluoro-2,3-dihydrobenzofuran typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 4-fluoro-2,3-dihydrobenzofuran, followed by cyclization to form the desired product . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness .
化学反応の分析
5-Bromo-4-fluoro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include bromine, sodium hydroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
5-Bromo-4-fluoro-2,3-dihydrobenzofuran has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-Bromo-4-fluoro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
5-Bromo-4-fluoro-2,3-dihydrobenzofuran can be compared with other similar compounds such as:
- 5-Bromo-2,3-dihydrobenzofuran
- 4-Fluoro-2,3-dihydrobenzofuran
- 6-Fluoro-2,3-dihydrobenzofuran
- 5-Chloro-2,3-dihydrobenzofuran
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents, which can impart distinct reactivity and biological activity .
生物活性
5-Bromo-4-fluoro-2,3-dihydrobenzofuran is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a bicyclic system featuring both bromine and fluorine substituents. These halogen atoms significantly influence the compound's lipophilicity and metabolic stability, enhancing its binding affinity to biological targets such as enzymes and receptors.
The biological activity of this compound primarily involves:
- Interaction with Enzymes and Receptors : The presence of halogen substituents enhances the compound's affinity for specific molecular targets, which can modulate various biochemical pathways. This interaction may lead to agonistic or antagonistic effects depending on the target receptor or enzyme involved .
- Chirality : The compound's chiral configuration allows for enantioselective interactions, potentially leading to varied biological outcomes when compared to its enantiomers .
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Studies have shown that benzofuran derivatives can possess significant antitumor properties. For instance, compounds with similar structures have been reported to inhibit tumor cell growth effectively .
- Neuroprotective Effects : The compound is being explored for its potential in treating neurological disorders due to its ability to interact with neurotransmitter receptors .
Table 1: Summary of Biological Activities
Notable Research Findings
- Antitumor Efficacy : A study indicated that dihydrobenzofuran derivatives could inhibit tumor cell proliferation through specific molecular interactions. The presence of bromine and fluorine atoms was found to enhance this effect significantly .
- Neuroprotective Mechanisms : Research has suggested that this compound may protect neuronal cells from oxidative stress, contributing to its potential use in treating neurodegenerative diseases .
- Enzyme Interaction Studies : Investigations into the compound's interaction with various enzymes have revealed its potential as a selective inhibitor in critical metabolic pathways, which could be beneficial in drug development for metabolic disorders .
特性
分子式 |
C8H6BrFO |
|---|---|
分子量 |
217.03 g/mol |
IUPAC名 |
5-bromo-4-fluoro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H6BrFO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2H,3-4H2 |
InChIキー |
HEWRWTFEHQYCLJ-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C1C(=C(C=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















